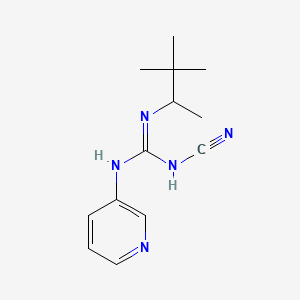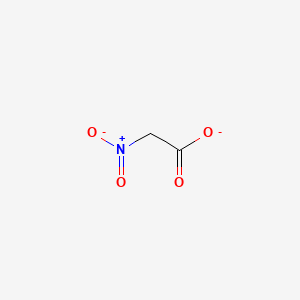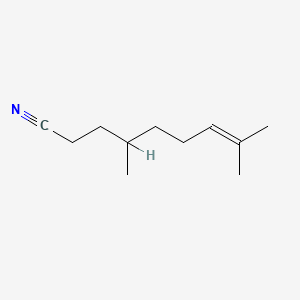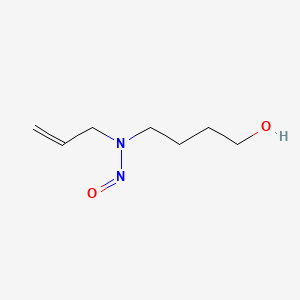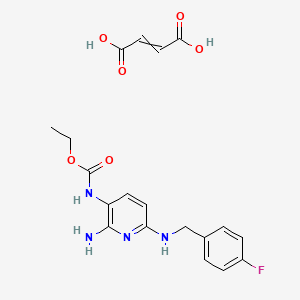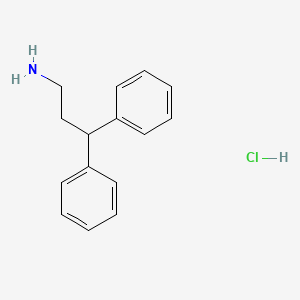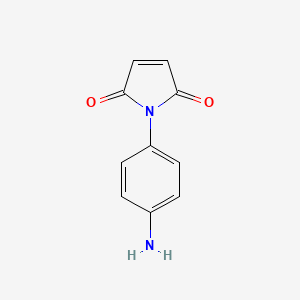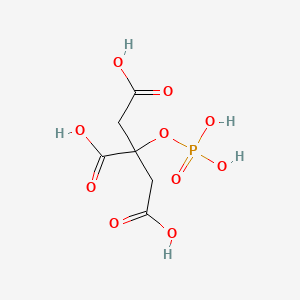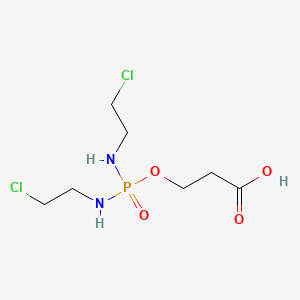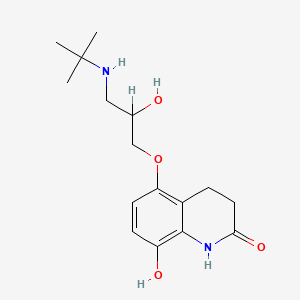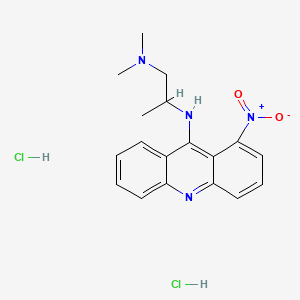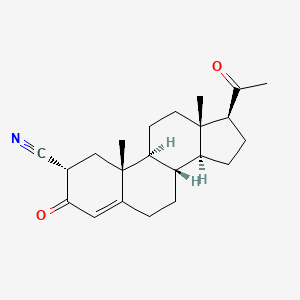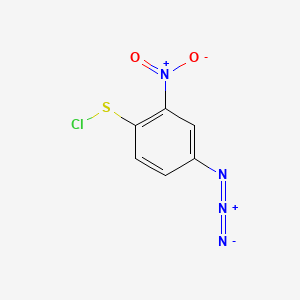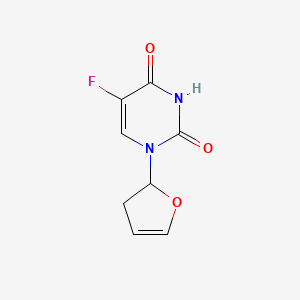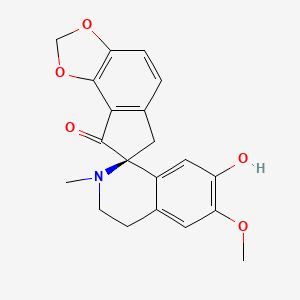
Parfumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parfumine is a benzylisoquinoline alkaloid isolated from Fumaria vaillantii and Fumaria parviflora. It has a role as a plant metabolite. It is a benzylisoquinoline alkaloid, an azaspiro compound, an oxacycle and a member of phenols.
Aplicaciones Científicas De Investigación
Isolation and Characterization of Parfumine
Parfumine, an alkaloid, has been isolated and characterized from various natural sources. A study identified parfumine among other alkaloids isolated from the aerial parts of Fumaria vaillantii. The molecular structures of these compounds, including parfumine, were determined using NMR and MS data techniques (Iranshahy et al., 2014).
X-ray Structural Analysis
An X-ray structural investigation was conducted on parfumine to determine its bond lengths and valence angles, revealing that its benzene rings have usual values and specific conformations (Nasirov et al., 2004).
Biological Activity
Parfumine, among other alkaloids, has been studied for its biological activity. In a study involving Fumaria densiflora, parfumine was found to cause concentration-dependent relaxation of the ileum longitudinal segment and influenced the heart rate and contraction amplitude in isolated perfused hearts (Al-ghazzawi et al., 2020).
Quantification in Plant Species
Research on the quantification of alkaloids, including parfumine, in Fumaria parviflora was conducted using Capillary Isotachophoresis. This study contributed to the understanding of the alkaloid composition during the plant's growth and development (Válka et al., 1985).
Alkaloid Profiles in Plants
The alkaloid profiles of various plants, including the presence of parfumine, have been studied extensively. For instance, research on Fumaria indica identified parfumine among other newly isolated alkaloids, contributing to the phytochemical knowledge of this plant species (Atta-ur-rahman et al., 1992).
Glycosidic Derivatives
Parfumine has also been identified as a derivative in glycosidic spirobenzylisoquinoline alkaloids. A study discovered that acid hydrolysis of parviflorine, an alkaloid found in Fumaria parviflora, yields parfumine, indicating its role as a structural component in complex alkaloids (Hussain & Shamma, 1980).
NMR Signal Assignment
In the realm of analytical chemistry, the NMR signal assignments of benzylisoquinolines, including parfumine, have been detailed, providing vital information for the structural analysis and identification of these alkaloids (Seger et al., 2004).
Propiedades
Número CAS |
28230-70-8 |
|---|---|
Nombre del producto |
Parfumine |
Fórmula molecular |
C20H19NO5 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(1S)-7-hydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6H-cyclopenta[g][1,3]benzodioxole]-8'-one |
InChI |
InChI=1S/C20H19NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,22H,5-6,9-10H2,1-2H3/t20-/m0/s1 |
Clave InChI |
AHNUBWYOIHCGFN-FQEVSTJZSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@]13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=O)C5=C(C=C4)OCO5)O)OC |
Otros números CAS |
28230-70-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



